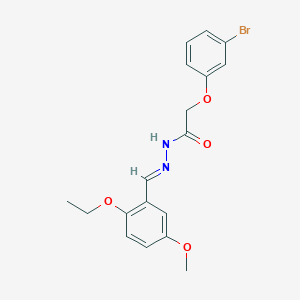![molecular formula C14H15N3O5 B3866403 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid CAS No. 299417-25-7](/img/structure/B3866403.png)
3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid
Übersicht
Beschreibung
3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid, also known as PDP, is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. In
Wissenschaftliche Forschungsanwendungen
3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid has been extensively studied for its potential applications in various fields. In medicine, 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid has been shown to exhibit anticancer, antifungal, and antibacterial activities. In agriculture, 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid has been used as a herbicide and plant growth regulator. In materials science, 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid has been used as a fluorescent probe and in the synthesis of metal-organic frameworks.
Wirkmechanismus
The mechanism of action of 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid varies depending on its application. In anticancer research, 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In antifungal and antibacterial research, 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid has been shown to disrupt the cell membrane of fungi and bacteria, leading to cell death. In herbicide research, 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid inhibits the activity of the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants.
Biochemical and Physiological Effects:
3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid has been shown to have several biochemical and physiological effects. In anticancer research, 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid has been shown to reduce tumor growth and induce cell death in cancer cells. In antifungal and antibacterial research, 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid has been shown to inhibit the growth of fungi and bacteria. In herbicide research, 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid has been shown to inhibit the growth of weeds.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid in lab experiments is its versatility. 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid can be used in various fields, including medicine, agriculture, and materials science. Another advantage is its low toxicity, which makes it safe to handle in the laboratory. However, one limitation of using 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid in lab experiments is its limited solubility in water, which can make it challenging to work with in certain applications.
Zukünftige Richtungen
There are several future directions for 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid research. In medicine, 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid could be further explored as a potential anticancer agent. In agriculture, 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid could be developed as a more effective herbicide with fewer environmental impacts. In materials science, 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid could be used in the synthesis of new metal-organic frameworks with unique properties. Overall, 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid has significant potential for various applications, and further research is needed to fully explore its capabilities.
Eigenschaften
IUPAC Name |
3-[2-carboxyethyl-(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c18-11(19)6-8-17(9-7-12(20)21)14-16-15-13(22-14)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIASNANHWGSDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)N(CCC(=O)O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301178956 | |
| Record name | N-(2-Carboxyethyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301178956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid | |
CAS RN |
299417-25-7 | |
| Record name | N-(2-Carboxyethyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299417-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Carboxyethyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301178956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]-9H-purine](/img/structure/B3866339.png)
![2-(2-methoxyphenyl)-1,3-dioxo-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxamide](/img/structure/B3866343.png)

![3-nitrobenzaldehyde [5-(3-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3866353.png)
![4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2(1H)-pyrimidinone [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3866358.png)
![N'-[3-(allyloxy)benzylidene]-2-hydroxypropanohydrazide](/img/structure/B3866364.png)
![N-{2-oxo-2-[2-(2,3,4-trimethylbenzylidene)hydrazino]ethyl}-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3866366.png)

![2-[(2-methylphenyl)amino]-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B3866378.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B3866405.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B3866410.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3866416.png)